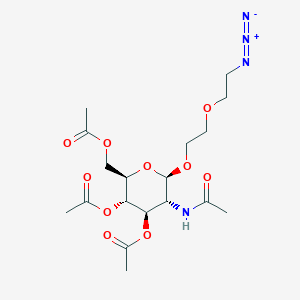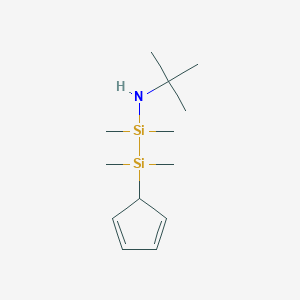
N-(3-Trimethylsilylcyclopentadienyl)dimethylsilyl-N-(2-methoxyethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Trimethylsilylcyclopentadienyl)dimethylsilyl-N-(2-methoxyethyl)amine: is a versatile chemical compound used in various scientific research applications. Its unique structure and properties make it an excellent candidate for applications in catalysis, drug synthesis, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Trimethylsilylcyclopentadienyl)dimethylsilyl-N-(2-methoxyethyl)amine typically involves the reaction of trimethylsilyl chloride with sodium cyclopentadienide, followed by further functionalization with dimethylsilyl and methoxyethyl groups . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions with moisture or oxygen.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of automated reactors and continuous flow systems may be employed to enhance production efficiency and consistency.
化学反応の分析
Types of Reactions
N-(3-Trimethylsilylcyclopentadienyl)dimethylsilyl-N-(2-methoxyethyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler silane derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent degradation of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce simpler silanes. Substitution reactions can result in a wide range of functionalized silanes.
科学的研究の応用
N-(3-Trimethylsilylcyclopentadienyl)dimethylsilyl-N-(2-methoxyethyl)amine is used in various scientific research applications, including:
Catalysis: The compound serves as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Drug Synthesis: It is used as a building block in the synthesis of pharmaceutical compounds, providing unique structural features that improve drug efficacy and stability.
Materials Science: The compound is employed in the development of advanced materials, such as polymers and nanomaterials, due to its ability to impart desirable properties like thermal stability and mechanical strength.
作用機序
The mechanism by which N-(3-Trimethylsilylcyclopentadienyl)dimethylsilyl-N-(2-methoxyethyl)amine exerts its effects involves its interaction with molecular targets and pathways. In catalysis, the compound acts as a ligand, coordinating with metal centers to form active catalytic species. This coordination enhances the reactivity of the metal center, facilitating various chemical transformations. In drug synthesis, the compound’s unique structure allows it to interact with biological targets, improving the pharmacokinetic and pharmacodynamic properties of the resulting drugs.
類似化合物との比較
Similar Compounds
Trimethylsilyl cyclopentadiene: An organosilicon compound used in the synthesis of metal cyclopentadienyl complexes.
Nonamethyltrisilazane: A compound with similar silyl groups, used in various chemical applications.
Uniqueness
N-(3-Trimethylsilylcyclopentadienyl)dimethylsilyl-N-(2-methoxyethyl)amine is unique due to its combination of cyclopentadienyl, dimethylsilyl, and methoxyethyl groups. This unique structure imparts specific reactivity and properties that are not found in other similar compounds, making it particularly valuable in specialized applications such as catalysis and drug synthesis.
特性
IUPAC Name |
N-[dimethyl-(3-trimethylsilylcyclopenta-2,4-dien-1-yl)silyl]-2-methoxyethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NOSi2/c1-15-10-9-14-17(5,6)13-8-7-12(11-13)16(2,3)4/h7-8,11,13-14H,9-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIJUEVSVPEQBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN[Si](C)(C)C1C=CC(=C1)[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NOSi2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(Diethylsilylene)-bis(fluoren-9-yl)]zirconium(IV) dichloride](/img/structure/B6310118.png)












